molecular formula C26H30N6O4 B4061686 4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one

4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one

Cat. No.: B4061686
M. Wt: 490.6 g/mol
InChI Key: GRPWSKQDKCQJQP-UHFFFAOYSA-N
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Description

4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one is a complex organic compound with a unique structure that includes multiple functional groups such as piperazine, nitro, and phthalazinone

Scientific Research Applications

4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules.

    Materials Science: It can be explored for its potential use in the development of new materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the piperazine derivative: This involves the reaction of 4-methylpiperazine with a suitable aromatic compound under controlled conditions.

    Phthalazinone formation: The phthalazinone core is synthesized through cyclization reactions involving appropriate precursors.

    Final coupling: The final step involves coupling the piperazine derivative with the phthalazinone core under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Reagents like halogens for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Mechanism of Action

The mechanism of action of 4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one involves its interaction with specific molecular targets. The nitro group and piperazine moiety play crucial roles in its binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-methylpiperazin-1-yl)methyl]benzaldehyde
  • N-{2-Methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl}-N′-[2-(propane-2-sulfonyl)phenyl]-1,3,5-triazine-2,4-diamine

Uniqueness

4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2-(2-oxo-2-piperidin-1-ylethyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O4/c1-28-13-15-29(16-14-28)22-10-9-19(17-23(22)32(35)36)25-20-7-3-4-8-21(20)26(34)31(27-25)18-24(33)30-11-5-2-6-12-30/h3-4,7-10,17H,2,5-6,11-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRPWSKQDKCQJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C3=NN(C(=O)C4=CC=CC=C43)CC(=O)N5CCCCC5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one
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4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one
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4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one
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4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one
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4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one
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4-[4-(4-methylpiperazin-1-yl)-3-nitrophenyl]-2-[2-oxo-2-(piperidin-1-yl)ethyl]phthalazin-1(2H)-one

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